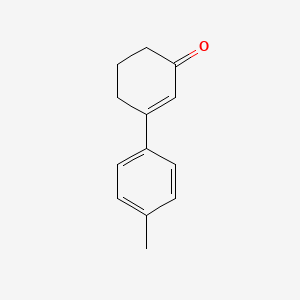![molecular formula C10H11N3O B14152427 1-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine CAS No. 944897-74-9](/img/structure/B14152427.png)
1-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The compound’s structure also includes a methylphenyl group attached to the oxadiazole ring, making it a derivative of oxadiazole.
Vorbereitungsmethoden
The synthesis of 1-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine typically involves the reaction of p-toluic hydrazide with glycine via a polyphosphoric acid condensation route. This method is known for its high yield and efficiency . The reaction conditions generally include heating the reactants in the presence of polyphosphoric acid, which acts as a dehydrating agent, facilitating the formation of the oxadiazole ring.
Analyse Chemischer Reaktionen
1-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the methyl group, converting it to a carboxylic acid group.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the oxadiazole ring to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group results in the formation of a carboxylic acid derivative, while reduction of the oxadiazole ring leads to the formation of amine derivatives .
Wissenschaftliche Forschungsanwendungen
1-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Wirkmechanismus
The mechanism of action of 1-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine is not fully understood. it is believed that the compound exerts its effects by interacting with specific molecular targets and pathways. For instance, in biological systems, the compound may bind to specific receptors or enzymes, modulating their activity and leading to the observed biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
1-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine can be compared with other similar compounds, such as:
3-(4-Methylphenyl)-5-phenyl-1,2,4-oxadiazole: This compound has a similar oxadiazole ring structure but differs in the substitution pattern on the phenyl ring.
5-Phenyl-3-propyl-1,2,4-oxadiazole: Another oxadiazole derivative with different substituents on the oxadiazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other oxadiazole derivatives.
Eigenschaften
CAS-Nummer |
944897-74-9 |
|---|---|
Molekularformel |
C10H11N3O |
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine |
InChI |
InChI=1S/C10H11N3O/c1-7-3-2-4-8(5-7)10-13-12-9(6-11)14-10/h2-5H,6,11H2,1H3 |
InChI-Schlüssel |
SBMFZABAGWXGLD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Ethylphenyl)(methylsulfonyl)amino]-N-(2-phenylethyl)acetamide](/img/structure/B14152351.png)
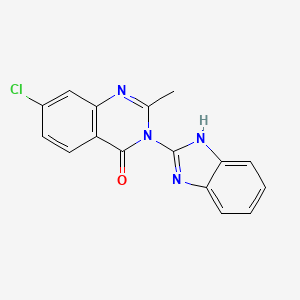
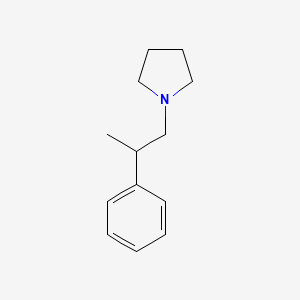
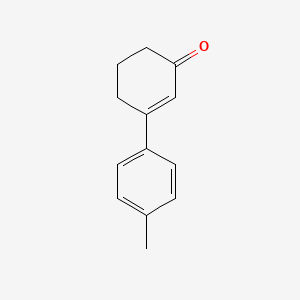
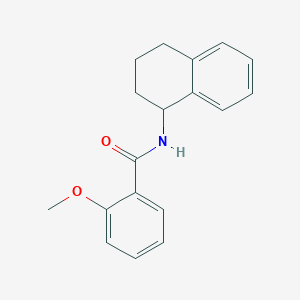
![2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine;hydrochloride](/img/structure/B14152377.png)
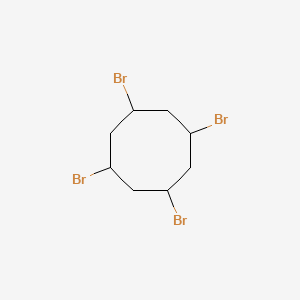
![2-[(2E)-(2,4,5-trimethoxybenzylidene)hydrazinylidene]-2,3-dihydro-1H-benzimidazole](/img/structure/B14152380.png)



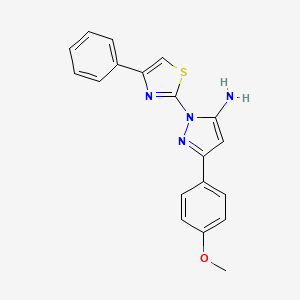
![methyl 4-[({[5-(2,4-dichlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B14152409.png)
